5-acetyl-4-(3-bromophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone
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Description
The compound “5-acetyl-4-(3-bromophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone” belongs to the class of organic compounds known as dihydropyrimidinones . Dihydropyrimidinones are characterized by a 2-pyrimidinone ring bearing two additional hydrogen atoms. They are important in medicinal chemistry due to their various biological activities .
Synthesis Analysis
Dihydropyrimidinones are typically synthesized via the Biginelli reaction . This is a three-component, one-pot reaction that involves an aldehyde, a β-keto ester (or a 1,3-dicarbonyl compound), and urea or thiourea . The reaction is often catalyzed by various types of acids .Molecular Structure Analysis
The molecular structure of dihydropyrimidinones includes a pyrimidinone ring, which is a six-membered ring with two nitrogen atoms and a carbonyl group . In the case of “5-acetyl-4-(3-bromophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone”, there are additional acetyl, bromophenyl, and methyl groups attached to the pyrimidinone ring.Chemical Reactions Analysis
The chemical reactions of dihydropyrimidinones largely depend on the substituents on the pyrimidinone ring . For instance, the presence of an acetyl group might make the compound more reactive towards nucleophiles.Mechanism of Action
properties
IUPAC Name |
5-acetyl-4-(3-bromophenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-7-11(8(2)17)12(16-13(18)15-7)9-4-3-5-10(14)6-9/h3-6,12H,1-2H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBWCVKSXVMBQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)Br)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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